

# Chemical properties and structure of ureidosuccinic acid.

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## Compound of Interest

Compound Name: Ureidosuccinic acid

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## Ureidosuccinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ureidosuccinic acid**, also known as N-carbamoyl-L-aspartic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway. This critical metabolic role positions it as a molecule of significant interest in various fields of biomedical research, including cancer biology and metabolic disorders. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of **ureidosuccinic acid**, supplemented with experimental protocols and data visualizations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

### Chemical Properties and Structure

**Ureidosuccinic acid** is a dicarboxylic acid and a derivative of aspartic acid.<sup>[1][2]</sup> Its chemical structure features a ureido group (-NH-CO-NH<sub>2</sub>) attached to the alpha-amino group of aspartic acid.

### Stereoisomerism

**Ureidosuccinic acid** possesses a chiral center at the alpha-carbon, inherited from its precursor, L-aspartic acid. Consequently, it exists as two stereoisomers: **L-ureidosuccinic acid** and **D-ureidosuccinic acid**. The L-isomer is the biologically active form found in metabolic pathways.<sup>[3]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **ureidosuccinic acid** is presented in Table 1.

Property	Value	Source(s)
IUPAC Name	(2S)-2-(carbamoylamino)butanedioic acid	[2][4]
Synonyms	N-Carbamoyl-L-aspartic acid, Carbamylaspartic acid	[1][5]
Chemical Formula	C5H8N2O5	[1][6]
Molecular Weight	176.13 g/mol	[1][6]
Melting Point	174-175 °C	[2][7]
pKa1 (first carboxylic acid)	~3.33 - 3.65	[8][9]
pKa2 (second carboxylic acid)	Varies depending on source	
Water Solubility	3.7 mg/mL	[7]
Solubility in other solvents	Soluble in DMSO (~1 mg/mL) and dimethylformamide (~1 mg/mL). Soluble in hot water.	[9][10]
Appearance	White to off-white solid	[11]
Stability	Stable for at least 2 years when stored at -20°C. Aqueous solutions are not recommended to be stored for more than one day.	[6]

## Experimental Protocols

### Synthesis of Ureidosuccinic Acid (Enzymatic)

Principle: The biosynthesis of L-**ureidosuccinic acid** is catalyzed by the enzyme aspartate carbamoyltransferase (ACTase), which facilitates the condensation of L-aspartate and carbamoyl phosphate.<sup>[2][6]</sup>

Materials:

- L-aspartate solution (e.g., 100 mM)
- Carbamoyl phosphate solution (e.g., 100 mM)
- Purified aspartate carbamoyltransferase (ACTase)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Quenching solution (e.g., 1 M HCl)
- Analytical system for product quantification (e.g., HPLC)

Procedure:

- Prepare a reaction mixture containing the reaction buffer, L-aspartate, and carbamoyl phosphate in appropriate concentrations.
- Pre-incubate the reaction mixture at the optimal temperature for ACTase activity (typically 37°C).
- Initiate the reaction by adding a known amount of purified ACTase to the reaction mixture.
- Allow the reaction to proceed for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding the quenching solution.
- Analyze the reaction mixture using a suitable analytical method, such as HPLC, to separate and quantify the **ureidosuccinic acid** formed.

## Determination of pKa by Potentiometric Titration

Principle: The pKa values of **ureidosuccinic acid** can be determined by monitoring the pH of a solution of the acid as a strong base is incrementally added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials:

- **Ureidosuccinic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Potassium chloride (KCl) solution (for maintaining constant ionic strength)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

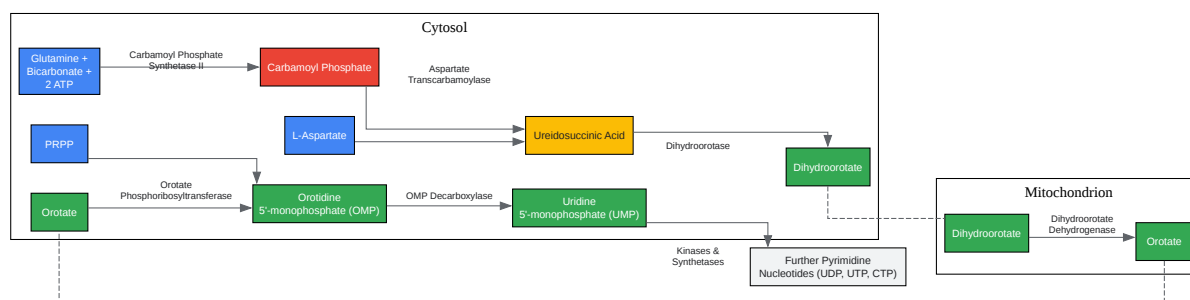
- Accurately weigh a sample of **ureidosuccinic acid** and dissolve it in a known volume of deionized water. Add KCl solution to maintain a constant ionic strength.
- If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the standardized HCl solution.
- Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.
- Begin the titration by adding small, precise volumes of the standardized NaOH solution from the burette.
- Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Continue the titration until the pH has passed the expected equivalence points and reached a plateau in the basic range.

- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- Determine the equivalence points from the inflection points of the curve. The pKa values are the pH values at the half-equivalence points.

## Biological Role: Pyrimidine Biosynthesis

**Ureidosuccinic acid** is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA).[1][2] The pathway involves a series of enzymatic reactions that convert simple precursor molecules into pyrimidine nucleotides.

The formation of **ureidosuccinic acid** is a key regulatory step in this pathway. In bacteria, the enzyme aspartate transcarbamoylase (ATCase), which catalyzes this step, is allosterically regulated by the final products of the pathway, such as CTP, providing a feedback mechanism to control pyrimidine synthesis.[6] In animals, the regulatory step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II.[6]

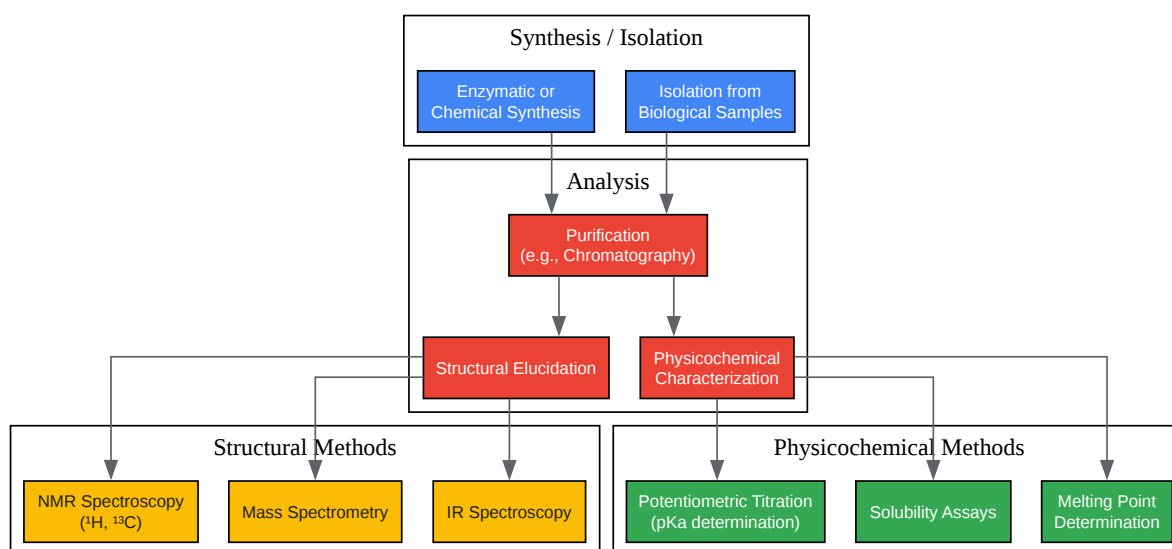


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Caption: De novo pyrimidine biosynthesis pathway highlighting the role of **ureidosuccinic acid**.

## Experimental Workflow and Logical Relationships

A typical workflow for the characterization of **ureidosuccinic acid** involves its synthesis or isolation, followed by structural and physicochemical analysis.



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Caption: Experimental workflow for the synthesis and characterization of **ureidosuccinic acid**.

## Conclusion

**Ureidosuccinic acid** is a fundamentally important metabolite with well-defined chemical properties and a central role in pyrimidine biosynthesis. A thorough understanding of its chemistry, structure, and biological function is essential for researchers in drug development and molecular biology. The data and protocols presented in this guide offer a comprehensive

resource for the scientific community, facilitating further investigation into the roles of **ureidosuccinic acid** in health and disease.

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